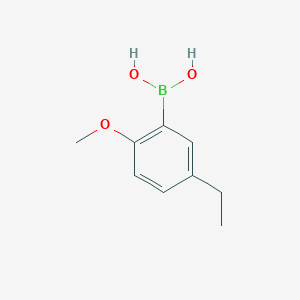

(5-Ethyl-2-methoxyphenyl)boronic acid

Descripción

Structural Definition and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is this compound, which precisely describes the substitution pattern and functional group arrangements within the molecular structure. The compound belongs to the broader class of phenylboronic acids, where the boron atom is directly attached to an aromatic ring system bearing specific substituents. The molecular structure features a benzene ring with an ethyl group positioned at the 5-carbon and a methoxy group at the 2-carbon relative to the boron-substituted carbon. The boronic acid functionality, represented by the -B(OH)₂ group, provides the characteristic Lewis acidic properties that define this compound class.

The Simplified Molecular Input Line Entry System representation for this compound is COC1=CC=C(CC)C=C1B(O)O, which provides a linear notation of the molecular connectivity. The molecular structure exhibits tetrahedral geometry around the boron center when considering the lone pair of electrons, although the formal representation shows trigonal planar geometry in the boronic acid form. The InChI (International Chemical Identifier) string provides additional structural specificity: InChI=1S/C9H13BO3/c1-3-7-4-5-8(13-2)6-9(7)10(11)12/h4-6,11-12H,3H2,1-2H3.

Table 1: Physicochemical Properties of this compound

Historical Context in Boronic Acid Chemistry

The development of boronic acid chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who achieved the first successful preparation and isolation of a boronic acid compound. Frankland's methodology involved a two-stage synthetic process beginning with the reaction between diethylzinc and triethyl borate to produce triethylborane, which subsequently underwent air oxidation to yield ethylboronic acid. This seminal discovery established the foundational principles for organoboron chemistry and demonstrated the feasibility of creating stable carbon-boron bonds under controlled synthetic conditions.

The historical progression of boronic acid chemistry evolved significantly throughout the late nineteenth and early twentieth centuries, with researchers developing increasingly sophisticated synthetic methodologies and gaining deeper understanding of the unique electronic properties imparted by the boron atom. The recognition that boronic acids function as Lewis acids, capable of accepting electron pairs from Lewis bases, opened new avenues for their application in molecular recognition and catalytic processes. The discovery that these compounds could form reversible covalent complexes with vicinal diols, sugars, and amino acids established their importance in biochemical applications and sensor development.

The emergence of cross-coupling chemistry in the latter half of the twentieth century marked a transformative period for boronic acid applications, particularly with the development of the Suzuki-Miyaura coupling reaction. The first Suzuki-type cross-coupling reaction between phenylboronic acid and haloarenes was published by Suzuki and Miyaura in 1981, establishing a new paradigm for carbon-carbon bond formation that would revolutionize synthetic organic chemistry. This breakthrough demonstrated the utility of boronic acids as nucleophilic partners in palladium-catalyzed cross-coupling reactions, leading to widespread adoption of these methodologies in pharmaceutical synthesis, materials science, and academic research.

Role in Modern Organoboron Chemistry

Contemporary organoboron chemistry has positioned this compound and related compounds at the forefront of synthetic methodology development and materials science applications. The electron-deficient nature of the boron center, combined with its low electronegativity, creates unique opportunities for designing chemical bonds and spatial arrangements that lead to novel reactivity patterns and functional properties. Modern research has focused on exploiting the vacant boron p-orbital through peripheral space design, enabling the development of organoboron compounds with exotic reactivity profiles and specialized applications in materials science.

The compound serves as a valuable building block in protein degrader research, representing part of the expanding toolkit available for targeted protein degradation strategies. This application leverages the boronic acid functionality's ability to form reversible covalent interactions with hydroxyl-containing biomolecules, enabling the design of selective molecular recognition systems. The specific substitution pattern of the ethyl and methoxy groups provides additional opportunities for fine-tuning molecular recognition properties and optimizing binding selectivity for particular protein targets.

Table 2: Contemporary Applications of this compound

The versatility of this compound in cross-coupling reactions extends beyond traditional Suzuki-Miyaura conditions to include modified protocols that accommodate less reactive substrates and enable coupling with alkyl halides under specialized conditions. The development of palladium-catalyzed borylation reactions has created new synthetic routes to boronic acids, including methodologies that couple aryl halides with diboronic esters under specific catalytic conditions. These advances have expanded the synthetic accessibility of complex boronic acid derivatives and enabled their incorporation into increasingly sophisticated molecular architectures.

The compound's role in contemporary organoboron chemistry also encompasses its function as a Lewis acid catalyst in various organic transformations. The ability of boronic acids to activate carbonyl compounds, facilitate cycloaddition reactions, and promote rearrangement processes has made them valuable tools in synthetic methodology development. The specific electronic and steric properties imparted by the ethyl and methoxy substituents in this compound provide opportunities for developing selective catalytic processes that take advantage of the unique reactivity profile created by this particular substitution pattern.

Structure

2D Structure

Propiedades

IUPAC Name |

(5-ethyl-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJACNUQXPIDDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681736 | |

| Record name | (5-Ethyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847345-37-3 | |

| Record name | (5-Ethyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Suzuki–Miyaura Coupling Reaction

The most established and widely used method to prepare (5-Ethyl-2-methoxyphenyl)boronic acid is through the Suzuki–Miyaura cross-coupling reaction. This involves coupling an aryl halide (e.g., 5-ethyl-2-methoxyphenyl bromide or chloride) with a boron reagent such as bis(pinacolato)diboron under palladium catalysis.

-

- Catalyst: Palladium complexes such as Pd(dppf)Cl2, Pd(OAc)2 with phosphine ligands (e.g., dppf, dialkylphosphinobiphenyl)

- Base: Potassium acetate (KOAc), potassium carbonate (K2CO3), or sodium acetate

- Solvent: 1,4-Dioxane, tetrahydrofuran (THF), or mixtures with water

- Temperature: Typically 80–110 °C

- Time: Several hours to overnight

-

- Oxidative addition of aryl halide to Pd(0)

- Transmetalation with bis(pinacolato)diboron

- Reductive elimination yielding the aryl boronate ester

- Subsequent hydrolysis or direct isolation of boronic acid

This method offers high yields, functional group tolerance, and scalability, making it the preferred route in both academic and industrial settings.

Miyaura–Masuda Borylation

A variant called Miyaura–Masuda borylation uses bis(pinacolato)diboron directly with aryl halides and palladium catalysts to form aryl boronate esters, which can be hydrolyzed to boronic acids. This method is particularly efficient for substrates with electron-donating groups like methoxy and ethyl substituents.

- Key Parameters:

- Ligands: Electron-rich phosphine ligands enhance reactivity, allowing milder conditions

- Base: KOAc or PhOK

- Catalyst: Pd(dba)2, Pd(OAc)2, or PdCl2 complexes

- Yield: Typically 70–90%

This approach is applicable to a wide range of aryl halides, including those with steric hindrance or sensitive substituents.

Alternative Preparation Routes

Use of Boronic Acid Pinacol Esters as Intermediates

Boronic acid pinacol esters are often synthesized first due to their greater stability and ease of purification, then converted to the free boronic acid by hydrolysis.

- Typical Synthesis:

- Palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron

- Isolation of the pinacol ester

- Hydrolysis under acidic or basic aqueous conditions to yield the boronic acid

This two-step method improves yield and purity, especially for sensitive compounds.

Representative Data Table of Preparation Methods

| Method | Starting Material | Catalyst & Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Suzuki–Miyaura Coupling | 5-Ethyl-2-methoxyphenyl bromide | Pd(dppf)Cl2 / Pd(OAc)2 + dppf | KOAc, K2CO3 | 1,4-Dioxane | 80–110 | 75–90 | Most common, robust, scalable |

| Miyaura–Masuda Borylation | 5-Ethyl-2-methoxyphenyl chloride | Pd(dba)2 + trialkylphosphine | KOAc, PhOK | THF, Dioxane | 25–80 | 70–85 | Mild conditions, electron-rich ligands |

| Lithiation + Borylation | 5-Ethyl-2-methoxybromobenzene | n-Butyllithium (base) | - | Ether, THF | -78 to 0 | 60–80 | Requires low temp, moisture sensitive |

| Pinacol Ester Hydrolysis | Aryl boronate pinacol ester | - | Acid or base | Aqueous | Room temp | >90 | Used to obtain pure boronic acid |

Research Findings and Notes

- The Suzuki–Miyaura coupling remains the gold standard for synthesizing this compound due to its efficiency and functional group tolerance.

- Ligand choice critically affects reaction rate and yield; electron-rich phosphines enable milder conditions and better conversion.

- The lithiation method is useful for substrates where halogenated precursors are unavailable but requires careful temperature and moisture control.

- Boronic acid pinacol esters serve as stable intermediates, facilitating purification and handling before hydrolysis to the free acid.

- Recent advances include the use of ionic liquids and microwave-assisted borylation to shorten reaction times and improve yields.

- The total yields of multi-step syntheses typically exceed 70%, with purity suitable for pharmaceutical intermediate applications.

Análisis De Reacciones Químicas

Types of Reactions

(5-Ethyl-2-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The boronic acid group can be substituted with other functional groups through various chemical transformations.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Aplicaciones Científicas De Investigación

Anticancer Activity

Boronic acids, including (5-Ethyl-2-methoxyphenyl)boronic acid, have been studied for their anticancer properties. They function as proteasome inhibitors, which are critical in cancer treatment. For instance, derivatives of boronic acids have been developed to improve the efficacy and reduce the side effects associated with traditional chemotherapy agents like bortezomib. Studies indicate that this compound can enhance the selective targeting of cancer cells by forming boronate esters with the polysaccharide glycocalyx on their surface, facilitating drug delivery directly to tumor sites .

Antibacterial Properties

Recent research highlights the potential of boronic acids as antibacterial agents. They can act as β-lactamase inhibitors, which are crucial for overcoming antibiotic resistance in bacteria such as Pseudomonas aeruginosa. The design of boronic acid derivatives has led to compounds that exhibit strong inhibition against resistant bacterial strains, making this compound a candidate for further development in this area .

Decarboxylative Borylation

The synthesis of this compound can be achieved through decarboxylative borylation processes that convert carboxylic acids into boronic acids efficiently. This method allows for the incorporation of various functional groups, enhancing the compound's utility in pharmaceutical applications .

| Synthesis Method | Advantages | Applications |

|---|---|---|

| Decarboxylative Borylation | High functional group tolerance | Synthesis of drug analogs |

| Palladium-Catalyzed Reactions | Selective formation of boronates | Targeted drug delivery systems |

Development of Boronate-Based Inhibitors

A notable case study involves the development of a new class of boronate-based inhibitors targeting human neutrophil elastase (HNE). The compound derived from this compound demonstrated improved inhibitory activity compared to existing drugs, showcasing its potential in treating inflammatory diseases .

Application in Diabetes Management

Research has shown that certain boronic acids can modulate insulin secretion and improve glucose metabolism, making them valuable in managing diabetes. The potential application of this compound in this context is being explored due to its ability to interact with biological targets involved in glucose homeostasis .

Mecanismo De Acción

The mechanism of action of (5-Ethyl-2-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Comparison with Similar Boronic Acid Derivatives

Structural Analogs and Substituent Effects

The substituents on the phenyl ring critically influence the electronic, steric, and solubility properties of boronic acids. Key analogs include:

Substituent Impact :

Physicochemical Properties

pKa and Lewis Acidity

Boronic acids exhibit pH-dependent equilibria between the trigonal planar boronic acid (Lewis acid) and tetrahedral boronate (conjugate base). Key findings:

- Fluoro-substituted analogs (e.g., 4 and 7) show similar pKa values despite differing σ values, suggesting through-space electronic effects dominate over through-bond effects .

- Boronic acids like 3-AcPBA and 4-MCPBA, commonly used in physiological applications, have pKa values >8.5, limiting their utility at physiological pH (7.4). Substituents in the target compound may modulate its pKa toward more favorable ranges .

Solubility and Stability

- Hydrophobic vs. Hydrophilic Groups : Compounds with hydroxyl groups (e.g., 6-hydroxynaphthalen-2-yl boronic acid) exhibit better aqueous solubility, whereas hydrophobic substituents (e.g., phenanthren-9-yl) face precipitation issues in cell culture media .

- Steric Effects : Bulky groups (e.g., ethyl in the target compound) may hinder boroxine trimer formation, a common stability challenge for boronic acids .

Antiproliferative Effects

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid show potent cytotoxicity in triple-negative breast cancer (4T1) cells, with IC₅₀ values of 0.2251 µM and 0.1969 µM, respectively .

- Structural Determinants : Extended aromatic systems (e.g., naphthalene, phenanthrene) enhance interactions with cellular targets, while hydrophilic groups improve bioavailability. The target compound’s ethyl and methoxy substituents may balance lipophilicity and target engagement .

Enzyme Inhibition

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM). The methoxyethyl group likely enhances binding specificity, suggesting that the target compound’s methoxy and ethyl groups could similarly optimize enzyme interactions .

Actividad Biológica

(5-Ethyl-2-methoxyphenyl)boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound primarily functions as a ligand in biochemical reactions, forming complexes with various biomolecules. It exhibits significant interactions with enzymes, particularly serine proteases, by covalently bonding to the active site serine residue, thereby inhibiting their activity. Additionally, it can bind to diols in carbohydrates and nucleotides, leading to the formation of stable cyclic esters that modulate the activity of glycosidases and other carbohydrate-processing enzymes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted and vary depending on cell type and concentration. Notably, it has been shown to inhibit cell proliferation in cancer cells by interfering with critical signaling pathways such as the PI3K/Akt pathway. This compound also induces apoptosis by upregulating pro-apoptotic genes while downregulating anti-apoptotic genes. Furthermore, it influences cellular metabolism by inhibiting key metabolic enzymes, which results in reduced ATP production and increased oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It can form covalent bonds with enzyme active sites, blocking substrate access.

- Competitive Inhibition : The compound can act as a competitive inhibitor by occupying the enzyme's active site.

- Gene Expression Modulation : It interacts with transcription factors and regulatory proteins, leading to altered expression of target genes.

Metabolic Pathways

This compound is involved in various metabolic pathways through its interactions with enzymes and cofactors. It is metabolized by cytochrome P450 enzymes, resulting in hydroxylated metabolites that can further interact with other enzymes. These interactions affect metabolic flux and alter metabolite levels, particularly influencing carbohydrate and lipid metabolism.

Subcellular Localization

The localization of this compound within cells is influenced by its chemical properties. It can be found in different cellular compartments such as the cytoplasm, nucleus, and mitochondria. This localization affects its functional interactions; for instance:

- In the nucleus , it may modulate gene expression.

- In mitochondria , it could influence energy production by affecting metabolic enzymes.

Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxicity against cancer cell lines such as MCF-7. The compound showed an IC50 value indicating effective inhibition of cell growth, suggesting its potential as an anticancer agent .

Antioxidant Properties

Research has indicated that derivatives of boronic acids exhibit antioxidant activity. For example, compounds similar to this compound have shown effective free radical scavenging capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes:

| Enzyme | IC50 Value (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

These findings underscore its potential utility in treating conditions associated with these enzymes .

Q & A

Q. Methodological Considerations :

- Use of anhydrous conditions to prevent boroxine formation.

- Characterization via and MALDI-MS (after derivatization with diols) to confirm purity .

How do boronic acids interact with diols, and what experimental techniques quantify these interactions?

Basic Research Question

Boronic acids reversibly bind 1,2- or 1,3-diols via esterification, forming cyclic boronate complexes. Key methods to study these interactions include:

- Fluorescence Titration : Measures binding constants () using boronic acid-diol pairs with fluorogenic reporters (e.g., Alizarin Red S) .

- Stopped-Flow Kinetics : Determines on/off rates (, ) for real-time monitoring of binding dynamics. For example, D-fructose binds faster () than D-glucose due to favorable stereochemistry .

- Surface Plasmon Resonance (SPR) : Evaluates glycoprotein binding to boronic acid-functionalized surfaces, revealing selectivity for terminal saccharides (e.g., sialic acid vs. mannose) .

Q. Key Data :

| Sugar | ||

|---|---|---|

| D-Fructose | ||

| D-Glucose | ||

| Data derived from stopped-flow studies . |

What challenges arise in quantifying trace this compound impurities in drug matrices?

Advanced Research Question

Trace quantification (<1 ppm) in pharmaceuticals requires addressing:

- Matrix Interference : Lumacaftor’s structural similarity to boronic acid impurities necessitates high selectivity. LC-MS/MS in MRM mode with triple quadrupole systems enhances sensitivity (LOD: 0.1 ppm) by filtering matrix noise .

- Derivatization Avoidance : Underivatized analysis reduces preparation time. Optimizing mobile phases (e.g., 0.1% formic acid in acetonitrile/water) improves ionization efficiency .

- Validation : ICH-compliant linearity (R > 0.99) and recovery (90–110%) ensure regulatory compliance .

How can contradictions in structure-activity relationships (SAR) of boronic acid-based tubulin inhibitors be resolved?

Advanced Research Question

Replacing hydroxyl groups with boronic acids in combretastatin analogs enhances cytotoxicity (e.g., 13c : IC = 0.48 µM vs. B-16 cells) but requires SAR validation:

- Electrophilicity vs. Hydrogen Bonding : Boronic acids act as electrophilic warheads, binding tubulin’s Thr179 residue, unlike carboxylic acids (e.g., 17 : IC > 10 µM) .

- Apoptosis Assays : FACScan analysis confirms boronic acid-induced apoptosis (e.g., Jurkat cells at 10 nM), aligning with tubulin polymerization inhibition (IC = 21 µM) .

Q. Methodological Insight :

- Use COMPARE analysis to differentiate mechanisms from parent compounds (correlation coefficient vs. combretastatin A-4) .

What methodologies evaluate the thermal stability of this compound for flame-retardant applications?

Advanced Research Question

Thermogravimetric analysis (TGA) under nitrogen/air reveals decomposition pathways:

Q. Experimental Design :

- Isothermal TGA at 200°C for 1 hour to assess char yield (%) and residual mass.

- FT-IR post-decomposition identifies B–O–C linkages in char .

How are boronic acid-containing peptides characterized despite boroxine interference in mass spectrometry?

Basic Research Question

MALDI-MS challenges include boroxine formation (dehydration/trimerization). Solutions:

- Derivatization : On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) suppresses trimerization, enabling sequencing of multi-boronic acid peptides .

- Fragmentation Patterns : MS/MS of derivatized peptides reveals diagnostic ions (e.g., [M+DHB–HO]) for de novo sequencing .

Q. Protocol :

| Step | Condition |

|---|---|

| Sample Preparation | Mix peptide with DHB (1:10 ratio) |

| Matrix Application | Dry under vacuum to esterify |

| MALDI-MS Analysis | Reflector mode, 20 kV acceleration |

How can boronic acid-based biosensors be optimized for bacterial detection?

Advanced Research Question

Gram-positive bacteria detection relies on boronic acid-glycolipid interactions. Optimization strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.